molecular formula C6H8N2O2 B2373320 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine CAS No. 1368125-56-7

4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine

Cat. No.: B2373320
CAS No.: 1368125-56-7
M. Wt: 140.142
InChI Key: XNGVRDGTMYPAQM-UHFFFAOYSA-N
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Description

4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-amine (CID 82418259) is a bicyclic heterocyclic compound with the molecular formula C₆H₈N₂O₂ . Its structure comprises a fused pyran-oxazole ring system, where the oxazole moiety is substituted with an amine group at position 2. Key structural identifiers include:

  • SMILES: C1COCC2=C1ON=C2N
  • InChIKey: XNGVRDGTMYPAQM-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values for adducts such as [M+H]⁺ (125.2 Ų) and [M-H]⁻ (129.4 Ų) highlight its physicochemical behavior in mass spectrometry .

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-6-4-3-9-2-1-5(4)10-8-6/h1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGVRDGTMYPAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368125-56-7
Record name 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyran derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; conditions vary based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Isomers and Ring-System Variants

4H,5H,7H-Pyrano[4,3-d][1,2]oxazol-3-amine
  • Key Difference: The pyrano ring fusion shifts to [4,3-d] instead of [3,4-d], altering the spatial arrangement of substituents.
  • Implications : This positional isomerism may affect dipole moments, solubility, and intermolecular interactions, though experimental data are unavailable .
2-(Chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,3]oxazole
  • Key Difference : Substitution of the oxazole’s [1,2] oxygen with a [1,3] oxygen and addition of a chloromethyl group.
  • Implications : The chloromethyl group enhances electrophilicity, making the compound a reactive intermediate in alkylation reactions. American Elements lists it as a life science building block .

Functional Group Derivatives

4H,6H,7H-Pyrano[3,4-d][1,2]oxazole-3-carbohydrazide
  • Key Difference : Replacement of the amine (-NH₂) with a carbohydrazide (-CONHNH₂) group.
  • This derivative is cataloged in synthetic chemistry databases .
{4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-yl}methanol
  • Key Difference : Addition of a hydroxymethyl (-CH₂OH) group at position 3.
  • Implications : The hydroxyl group increases hydrophilicity and enables conjugation reactions (e.g., esterification). CymitQuimica markets this derivative as a building block for drug discovery .
4H,6H,7H-Pyrano[3,4-d][1,2]oxazole-3-carboxylic Acid
  • Key Difference : Substitution of the amine with a carboxylic acid (-COOH) group.
  • Implications : The carboxylic acid enhances polarity and ionic character, reflected in its higher CCS values (e.g., [M+H]⁺ CCS = 131.3 Ų vs. 125.2 Ų for the parent amine) .

Sulfur-Containing Analog

{4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl Chloride
  • Key Difference : Introduction of a sulfonyl chloride (-SO₂Cl) group.
  • Implications : The sulfonyl chloride is a strong electrophile, useful in sulfonamide synthesis. Its [M+H]⁺ CCS (145.8 Ų) indicates a larger molecular footprint compared to the parent amine .

Data Tables for Comparative Analysis

Table 1: Molecular Properties of 4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-amine and Derivatives

Compound Molecular Formula Substituent [M+H]⁺ CCS (Ų) Key Feature(s) Source
Parent Amine C₆H₈N₂O₂ -NH₂ 125.2 Base structure
Carboxylic Acid Derivative C₆H₇NO₃ -COOH 131.3 High polarity
Sulfonyl Chloride Derivative C₇H₈ClNO₃S -SO₂Cl 145.8 Electrophilic reactivity
Methanol Derivative C₇H₁₀N₂O₂ -CH₂OH N/A Hydrophilic building block

Table 2: Structural Isomers and Variants

Compound Ring System Functional Group Application/Note Source
4H,5H,7H-Pyrano[4,3-d][1,2]oxazol-3-amine [4,3-d] fused pyran-oxazole -NH₂ Positional isomer; limited data
2-(Chloromethyl)-[1,3]oxazole variant [3,4-d] fused pyran-oxazole -CH₂Cl Life science intermediate

Biological Activity

4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its properties, mechanisms of action, and potential applications.

Structural Information

  • Molecular Formula : C₆H₈N₂O₂
  • SMILES : C1COCC2=C1ON=C2N
  • InChIKey : XNGVRDGTMYPAQM-UHFFFAOYSA-N

The compound features a unique fused pyran and oxazole ring structure, which is significant for its biological interactions.

Biological Activity Overview

Research into the biological activities of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine suggests potential applications in various fields such as pharmacology and medicinal chemistry. Notably, its activities include:

  • Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial effects against certain bacterial strains.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro, suggesting a mechanism that may involve the modulation of specific cellular pathways.

The exact mechanisms through which 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine exerts its biological effects remain under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors within cells. For instance:

  • Enzyme Inhibition : Some studies suggest that the compound may inhibit enzymes involved in cancer progression or microbial resistance.
  • Cell Signaling Modulation : The compound may influence signaling pathways that regulate cell growth and apoptosis.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study tested the compound against various bacterial strains and found promising results indicating inhibition of growth at certain concentrations. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
  • Anticancer Activity :
    • In vitro assays conducted on cancer cell lines demonstrated that 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine significantly reduced cell viability compared to control groups. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliGrowth inhibition
AnticancerMCF-7 (breast cancer)Reduced viability
Enzyme InhibitionBACE1Potency improvement

Synthesis and Production

The synthesis of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine typically involves cyclization reactions between suitable precursors under controlled conditions. Common methods include:

  • Reaction of pyran derivatives with oxazole precursors.
  • Use of catalysts to enhance yield and purity.

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